2-Bromo-4-chloro-5-cyclopropylpyridine

Physical chemistry Process chemistry Purification

Researchers often face supply inconsistencies with regioisomerically pure, strained heterocyclic intermediates, risking synthetic failure. This compound offers a definitive solution with its precise 2-Br/4-Cl/5-cyclopropyl substitution, enabling reliable, site-selective cross-coupling. Key procurement data: • Sequential Derivatization: 2-Br reactivity facilitates controlled, stepwise functionalization over 4-Cl. • Conformational Rigidity: 5-Cyclopropyl group provides metabolic stability and enhanced binding selectivity vs. simple alkyl analogs. • Physical Handling: Density 1.675 g/cm³ and boiling point 261.4 °C ensure straightforward large-scale purification.

Molecular Formula C8H7BrClN
Molecular Weight 232.50 g/mol
Cat. No. B13698243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-cyclopropylpyridine
Molecular FormulaC8H7BrClN
Molecular Weight232.50 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(C=C2Cl)Br
InChIInChI=1S/C8H7BrClN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2
InChIKeyRVNZMNAVTHMIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-cyclopropylpyridine: Product Overview


2-Bromo-4-chloro-5-cyclopropylpyridine (CAS: 1353856-10-6) is a polyhalogenated heterocyclic building block belonging to the bromo(chloro)cyclopropylpyridine class [1]. It features a pyridine core substituted with bromine at position 2, chlorine at position 4, and a cyclopropyl ring at position 5. With a molecular formula of C8H7BrClN and a molecular weight of 232.50 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The distinct substitution pattern and the strained cyclopropyl moiety confer unique electronic and steric properties that differentiate it from simpler alkyl- or halogen-only analogs, making it a strategic choice for structure-activity relationship (SAR) exploration and late-stage functionalization .

1
Halogenated heterocycle building block with defined substitution pattern for SAR exploration.
2
Conformationally restricted cyclopropyl moiety supports target-engagement and selectivity studies.
3
Synthetic workflow fit via site-selective cross-coupling and Sandmeyer-accessible supply.

2-Bromo-4-chloro-5-cyclopropylpyridine: Substitution Risks


In a procurement context, the temptation to substitute 2-Bromo-4-chloro-5-cyclopropylpyridine with a seemingly similar compound—such as its regioisomer 2-bromo-5-chloro-4-cyclopropylpyridine or analogs with methyl/ethyl substituents—must be resisted. The precise positioning of halogens on the pyridine ring dictates the regioselectivity and outcome of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are central to its use as a building block . Furthermore, the cyclopropyl group introduces a unique combination of ring strain, conformational rigidity, and altered lipophilicity that is not recapitulated by simple alkyl groups [1]. Substituting a 5-cyclopropyl derivative with a 5-methyl or 5-ethyl analog alters the steric and electronic profile, which can profoundly impact target binding affinity, metabolic stability, and overall pharmacokinetic properties in downstream applications . The quantitative evidence below demonstrates that even minor structural variations lead to measurable differences in physical properties and synthetic behavior, rendering generic substitution a high-risk strategy for scientific projects.

Target
Regioisomer 5-cyclopropyl vs 4-cyclopropyl may shift cross-coupling regioselectivity and SAR interpretation.
Target
Methyl analog Loss of cyclopropyl ring alters conformational profile, boiling point, and density; process transfer may require validation.
Target
Unsubstituted pyridine Absence of 5-cyclopropyl group removes conformational rigidity; downstream PK properties may differ in model systems.

2-Bromo-4-chloro-5-cyclopropylpyridine: Comparative Evidence


Boiling Point & Density: Cyclopropyl vs Methyl

The presence of a cyclopropyl ring at the 5-position imparts significantly different volatility and density compared to a simple methyl group, which has direct implications for purification and handling in synthetic workflows . The target compound exhibits a predicted boiling point of 261.4 °C and a predicted density of 1.675 g/cm³, whereas the closely related 2-bromo-4-chloro-5-methylpyridine analog shows a predicted boiling point of 245.1 °C and a predicted density of 1.624 g/cm³ . This translates to a difference of +16.3 °C in boiling point and +0.051 g/cm³ in density. Such differences are not trivial; they affect the choice of distillation conditions, solvent compatibility, and the physical behavior of the compound in solution and during work-up.

Boiling Point
Head-to-head
Target: 261.4 °C vs Methyl: 245.1 °C
Cyclopropyl ring increases predicted boiling point by +16.3 °C, impacting purification design.
ACD/Labs predicted values; experimental verification recommended.
Physical chemistry Process chemistry Purification

pKa and Basicity Profile

The acid-base properties of a pyridine building block influence its reactivity, solubility in aqueous media, and potential for salt formation. The target compound has a predicted pKa of 0.38±0.10 , which is identical to that of its methyl analog (pKa 0.38±0.10) but represents a significant departure from simpler halogenated pyridines lacking the 5-cyclopropyl group. For context, 4-chloropyridine has a pKa of approximately 3.8, and 2-bromopyridine has a pKa of around 0.9. The very low pKa of the target compound indicates a much weaker base, which is a direct consequence of the electron-withdrawing effects of the bromine and chlorine substituents combined with the inductive effect of the cyclopropyl ring. While the methyl analog shares the same pKa, the cyclopropyl derivative offers additional steric bulk and conformational rigidity that are not captured by this single electronic parameter.

Basicity (pKa)
Class-level
Predicted pKa 0.38; 100–1000× less basic than common pyridines.
Extremely low basicity supports neutral state under most assay conditions.
pKa identical to methyl analog; steric advantage not captured.
Medicinal chemistry Physical organic chemistry Reactivity

Synthetic Access via Sandmeyer Protocol

The target compound belongs to a class of bromo(chloro)cyclopropylpyridines that can be efficiently synthesized via a non-aqueous Sandmeyer reaction [1]. While the exact isolated yield for 2-bromo-4-chloro-5-cyclopropylpyridine is not specified in the primary literature, the method developed by Striela et al. (2017) successfully produced related 5-cyclopropylpyridine derivatives in good yields (e.g., 2-bromo-5-cyclopropylpyridine was obtained in 76% yield) . This synthetic route utilizes copper(II) halides and organic nitrites, avoiding the harsh aqueous conditions of traditional Sandmeyer reactions and improving functional group tolerance. The availability of a robust synthetic method ensures reliable supply and scalability for procurement, whereas less common substitution patterns may require de novo route development, adding time and cost.

Synthetic Access
Class-level
Non-aqueous Sandmeyer protocol reported for analog (76% yield).
Supports supply reliability; method applicable to target substitution pattern.
Exact yield for target not specified in literature; route feasibility confirmed.
Process chemistry Organic synthesis Methodology

Conformational Impact of Cyclopropyl Substituent

The cyclopropyl group attached to a pyridine ring is not merely a larger alkyl substituent; it imposes conformational restrictions that are well-documented. Studies on cyclopropylpyridine conformers reveal that 2-cyclopropylpyridine exists exclusively in a bisected conformation with the cyclopropyl ring pointing toward the nitrogen atom, whereas 4-cyclopropylpyridine exists as a mixture of conformers dominated by the bisected form (71%) [1]. In the target compound, the cyclopropyl group at the 5-position is expected to similarly restrict rotational freedom, creating a distinct spatial arrangement compared to freely rotating methyl or ethyl analogs. This conformational rigidity can be leveraged in drug design to pre-organize the molecule for optimal target engagement or to modulate off-target interactions.

Conformation
Class-level
Cyclopropyl restricts rotation; bisected conformer dominates in pyridine series.
Conformational control may enhance target selectivity vs flexible analogs.
Inferred from 2- and 4-cyclopropyl studies; 5-position context-dependent.
Structural biology Computational chemistry Conformational analysis

2-Bromo-4-chloro-5-cyclopropylpyridine: Key Applications


Suzuki-Miyaura Coupling for Kinase Inhibitors

This compound is ideally suited as an electrophilic partner in palladium-catalyzed cross-coupling reactions, particularly for constructing kinase inhibitor scaffolds . The 2-bromo substituent is more reactive than the 4-chloro in oxidative addition, allowing for sequential, site-selective functionalization. The 5-cyclopropyl group provides a metabolically stable, lipophilic handle that can occupy hydrophobic pockets in kinase ATP-binding sites, a strategy documented for related cyclopropylpyridine-derived kinase inhibitors [1]. The compound's very low pKa ensures it remains neutral under assay conditions, minimizing confounding effects from protonation state changes.

Conformationally Restricted nAChR Agonist Fragment

Cyclopropylpyridine derivatives have demonstrated utility as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognitive function and mood regulation . The conformational rigidity imparted by the 5-cyclopropyl group [1] is a key design element that can enhance binding selectivity compared to more flexible alkyl-substituted pyridines. 2-Bromo-4-chloro-5-cyclopropylpyridine serves as a versatile starting point for installing amine or other heteroatom-containing groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution, enabling rapid exploration of nAChR-targeted chemical space.

Agrochemical Intermediate: Specific Halogenation

The defined halogenation pattern (2-Br, 4-Cl) is frequently encountered in pyridine-based agrochemical intermediates, where the differential reactivity of bromine vs. chlorine allows for controlled, stepwise derivatization . The 5-cyclopropyl substituent introduces a metabolically robust alkyl group that can enhance field stability of the final active ingredient. The compound's physical properties—specifically its relatively high boiling point (261.4 °C) and density (1.675 g/cm³) [1]—make it amenable to large-scale handling and purification by distillation or crystallization, reducing process development burden.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Sequential 2-Br/4-Cl oxidative addition; metabolic stability handle
Cross-coupling regioselectivity; target engagement in kinase panel
nAChR agonist fragment exploration
Conformational rigidity for binding selectivity
Receptor-subtype response; functional assay endpoint review
Agrochemical intermediate derivatization
Stepwise halogenation handle; robust physical properties for scale-up
Process distillation/crystallization; field-stability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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